molecular formula C8H2Cl2F6 B570674 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene CAS No. 116412-77-2

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B570674
CAS No.: 116412-77-2
M. Wt: 282.994
InChI Key: VDPBUWOOMWSNNG-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The chlorine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 2,4-Dichlorobenzotrifluoride

Uniqueness

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. This unique arrangement makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

1,5-dichloro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPBUWOOMWSNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660147
Record name 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-77-2
Record name 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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